molecular formula C16H15N3O7 B5029084 N-(2,5-dimethoxyphenyl)-4-methyl-3,5-dinitrobenzamide

N-(2,5-dimethoxyphenyl)-4-methyl-3,5-dinitrobenzamide

Cat. No.: B5029084
M. Wt: 361.31 g/mol
InChI Key: PVVGNVAKDZDKRI-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-4-methyl-3,5-dinitrobenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of two methoxy groups attached to the phenyl ring and two nitro groups attached to the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,5-dimethoxyphenyl)-4-methyl-3,5-dinitrobenzamide typically involves multiple steps. One common method starts with the nitration of 4-methylbenzamide to introduce nitro groups at the 3 and 5 positions. This is followed by the introduction of the 2,5-dimethoxyphenyl group through a coupling reaction. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and catalysts such as palladium for the coupling reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for nitration and advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: N-(2,5-dimethoxyphenyl)-4-methyl-3,5-dinitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions ortho to the nitro groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon or platinum.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-(2,5-dimethoxyphenyl)-4-methyl-3,5-dinitrobenzamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-4-methyl-3,5-dinitrobenzamide involves its interaction with specific molecular targets. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The methoxy groups may also play a role in modulating the compound’s activity by affecting its binding to target molecules.

Comparison with Similar Compounds

    N-(2,5-dimethoxyphenyl)-4-methylbenzamide: Lacks the nitro groups, resulting in different chemical reactivity and biological activity.

    N-(2,5-dimethoxyphenyl)-3,5-dinitrobenzamide: Similar structure but with different substitution pattern, leading to variations in properties.

Uniqueness: N-(2,5-dimethoxyphenyl)-4-methyl-3,5-dinitrobenzamide is unique due to the specific arrangement of methoxy and nitro groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-4-methyl-3,5-dinitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O7/c1-9-13(18(21)22)6-10(7-14(9)19(23)24)16(20)17-12-8-11(25-2)4-5-15(12)26-3/h4-8H,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVVGNVAKDZDKRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1[N+](=O)[O-])C(=O)NC2=C(C=CC(=C2)OC)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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